Tris(trimethylsilylmethyl)borane

Description

Significance and Research Context of Organoboranes

Organoboranes are a cornerstone of modern synthetic organic chemistry, serving as versatile intermediates for a vast array of chemical transformations. Their utility stems from the unique electronic nature of the boron-carbon bond and the ability of boron to readily undergo transformations. One of the most celebrated applications of organoboranes is in hydroboration-oxidation reactions, which allow for the anti-Markovnikov hydration of alkenes and alkynes. Beyond this, organoboranes are crucial reagents in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The continuous development of new organoboron reagents with tailored reactivity and selectivity remains a vibrant area of chemical research.

Role of Silyl (B83357) Groups in Modulating Organoborane Chemistry

The incorporation of silyl groups, such as the trimethylsilyl (B98337) (-Si(CH₃)₃) group, into organoborane structures significantly influences their chemical behavior. The primary effect of bulky silyl groups is steric hindrance, which can dramatically alter the reactivity and selectivity of the borane (B79455). This steric shielding can prevent the formation of dimers, which is common for smaller trialkylboranes, thus maintaining the monomeric, reactive form. Furthermore, the trimethylsilylmethyl group, -CH₂Si(CH₃)₃, is known to be sterically demanding.

Historical Overview of Tris(trimethylsilyl)methyl)borane Research Trajectories

The exploration of sterically hindered organosilicon compounds has a rich history, with the work of Colin Eaborn and his contemporaries being particularly noteworthy in laying the groundwork for understanding the synthesis and reactivity of compounds bearing bulky silylmethyl groups. The synthesis of the key precursor, tris(trimethylsilyl)methyl-lithium, was a significant development that opened the door to the preparation of a variety of main group and transition metal complexes with this sterically demanding ligand.

The first synthesis of Tris(trimethylsilyl)methyl)borane was a logical extension of this work, involving the reaction of tris(trimethylsilyl)methyl-lithium with a suitable boron electrophile. Early research focused on the preparation of the compound and the initial characterization of its properties. Subsequent studies have periodically revisited this and related bulky organoboranes to explore their unique reactivity, particularly in the context of Lewis acidity and the formation of frustrated Lewis pairs (FLPs), where the steric hindrance prevents the formation of a classical Lewis acid-base adduct, leading to unique reactivity patterns.

Structure

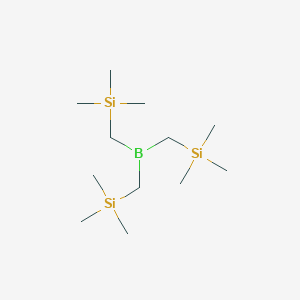

2D Structure

Properties

IUPAC Name |

bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPOQJIKZNUOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H33BSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408244 | |

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18077-26-4 | |

| Record name | TRIS(TRIMETHYLSILYLMETHYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilylmethyl)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Bonding

Structural Features

The molecular structure of Tris(trimethylsilyl)methyl)borane is characterized by a central boron atom bonded to the methylene (B1212753) carbons of the three trimethylsilylmethyl groups. The boron atom in trialkylboranes is sp² hybridized, leading to a trigonal planar geometry around the boron center. The C-B-C bond angles are expected to be close to 120°.

The most significant structural feature is the immense steric congestion around the boron atom. Each trimethylsilylmethyl group presents a bulky trimethylsilyl (B98337) moiety, which effectively shields the boron center from external reagents. This steric hindrance is a defining characteristic of the molecule and is the primary determinant of its reactivity.

Bonding Characteristics

The bonding in Tris(trimethylsilyl)methyl)borane involves covalent bonds between boron and carbon, and between carbon and silicon. The B-C bond is relatively nonpolar. The C-Si bonds are polarized towards carbon, given the higher electropositivity of silicon.

Coordination Chemistry and Ligand Properties of Tris Trimethylsilylmethyl Borane Fragments

Steric Effects of the Tris(trimethylsilyl)methyl Ligand on Metal Coordination and Reactivity

The tris(trimethylsilyl)methyl ligand, -C(SiMe₃)₃, is one of the most sterically bulky alkyl groups employed in organometallic chemistry. Its steric demand is often compared to that of other large ligands such as tris(tert-butyl)methyl, but the flexible nature of the Si-C bonds provides a unique conical shielding effect around the metal center to which it is attached. This steric hindrance plays a crucial role in determining the coordination number and geometry of the resulting metal complexes, often enforcing lower coordination numbers than would be observed with less bulky ligands.

The significant steric protection afforded by the tris(trimethylsilyl)methyl ligand can dramatically influence the reactivity of the metal center. researchgate.net By preventing the close approach of other molecules, it can stabilize coordinatively unsaturated species and kinetically inhibit decomposition pathways. For instance, the use of bulky silylamide ligands like {N(SiMe₃)₂}⁻ has been shown to be crucial in isolating monomeric complexes of early transition metals, which would otherwise tend to form polynuclear species. nih.govescholarship.org Although not directly involving the tris(trimethylsilyl)methyl group, the principles are transferable. The steric crowding imposed by these ligands can be so significant that they were once thought to be incapable of forming complexes with Lewis bases. nih.gov However, it has been demonstrated that with careful selection of the incoming ligand, such as isocyanides or nitriles, stable adducts can be formed. nih.gov

The steric bulk of substituents on related ligand frameworks, such as tris(2-pyridyl)aluminates, has also been shown to have a profound impact on their coordination chemistry. cam.ac.uk Introducing substituents at the 6-position of the pyridyl rings can lead to the formation of monomeric lithium complexes with unusual three-coordinate geometries, a direct consequence of the steric congestion around the metal ion. cam.ac.uk These findings underscore the general principle that bulky ligands like tris(trimethylsilyl)methyl are powerful tools for controlling the coordination environment and, consequently, the reactivity of metal centers.

A key aspect of the tris(trimethylsilyl)methyl ligand is its ability to stabilize low-coordinate metal centers. This is a direct result of its large cone angle, which effectively blocks access to the metal. This has been exploited in the synthesis of a variety of main group and transition metal complexes with unusually low coordination numbers. The steric bulk not only prevents the coordination of additional ligands but can also lead to distortions in the geometry of the complex as the ligands arrange themselves to minimize steric repulsions. acs.org

Formation and Structural Characterization of Half-Sandwich Rare-Earth Metal Tris(trimethylsilyl)methyl Ate Complexes

Half-sandwich complexes of the rare-earth metals are an important class of compounds, often exhibiting high catalytic activity in various organic transformations. The combination of a cyclopentadienyl-type ligand with bulky alkyl groups, such as tris(trimethylsilyl)methyl, can lead to the formation of "ate" complexes, where the metal center is part of an anionic framework.

The formation of half-sandwich rare-earth metal tris(alkyl) ate complexes has been reported to be successful in catalyzing reactions such as the phosphaguanylation of phosphines with carbodiimides. While specific examples focusing solely on the tris(trimethylsilyl)methyl ligand are not extensively detailed in the provided search results, the general principles of formation and characterization can be inferred. These complexes are typically synthesized via salt metathesis reactions, where a rare-earth metal halide is treated with a stoichiometric amount of a cyclopentadienyl (B1206354) salt and an alkali metal salt of the tris(trimethylsilyl)methyl anion.

The catalytic activity of such complexes is intimately linked to their structure. The steric and electronic properties of both the cyclopentadienyl and the tris(trimethylsilyl)methyl ligands can be tuned to modulate the reactivity of the rare-earth metal center. For instance, the electron-donating ability of the cyclopentadienyl ligand and the steric bulk of the tris(trimethylsilyl)methyl groups can influence the Lewis acidity of the metal center, which is a key factor in many catalytic cycles.

Cationic Rare-Earth Metal Trimethylsilylmethyl Complexes Supported by Ethers (e.g., THF, 12-Crown-4)

The synthesis and characterization of cationic rare-earth metal alkyl complexes are of significant interest due to their potential as catalysts for polymerization and other organic transformations. magtech.com.cn The high reactivity of these species necessitates the use of stabilizing ligands. Ethers, such as tetrahydrofuran (B95107) (THF) and crown ethers like 12-crown-4 (B1663920), have proven to be effective in this role for trimethylsilylmethyl complexes of rare-earth metals. acs.orgnih.govrsc.org

A series of mono- and dicationic trimethylsilylmethyl complexes of scandium, yttrium, and lutetium supported by THF and 12-crown-4 have been prepared. acs.orgnih.gov These complexes are typically synthesized from neutral precursors of the type [Ln(CH₂SiMe₃)₃Lₙ] (where L is THF or 12-crown-4) via protonolysis with an ammonium (B1175870) salt in the presence of a non-coordinating anion such as [B(C₆F₅)₄]⁻ or [BPh₄]⁻. acs.orgnih.govrsc.org The syntheses are generally high-yielding and can be performed at room temperature. nih.gov

X-ray crystallography has been instrumental in elucidating the structures of these complexes. acs.orgnih.gov For example, the neutral precursor [Sc(CH₂SiMe₃)₃(12-crown-4)] exhibits a "piano-stool" geometry where the crown ether is facially coordinated, though in some cases, the coordination of the crown ether can be incomplete. acs.org In the cationic complexes, the ether ligands play a crucial role in stabilizing the electron-deficient metal center. For instance, in the dicationic complex [Y(CH₂SiMe₃)(12-crown-4)(THF)₃]²⁺, the yttrium center is eight-coordinate, with the 12-crown-4 ether coordinated in an exocyclic fashion. acs.orgnih.gov

Variable-temperature NMR spectroscopy has shown that the coordination of the crown ether can be fluxional in solution. acs.orgnih.gov This lability can be important for catalytic applications, as it may allow for the coordination of substrate molecules to the metal center. The nature of the counteranion is also a critical factor, with weakly coordinating anions being essential to maintain the cationic nature of the complex and prevent the formation of neutral species.

The table below summarizes some key structural features of representative cationic rare-earth metal trimethylsilylmethyl complexes supported by ether ligands.

| Compound | Metal | Coordination Number | Key Structural Features | Reference |

| [Sc(CH₂SiMe₃)₃(12-crown-4)] | Sc | 6 | Incomplete coordination of the 12-crown-4 ligand, with three oxygen atoms bound to the scandium center. | acs.org |

| [Y(CH₂SiMe₃)(12-crown-4)(THF)₃]²⁺[BPh₄]⁻₂ | Y | 8 | Exocyclic coordination of the 12-crown-4 ligand and three coordinated THF molecules. | acs.orgnih.gov |

| [Ln(CH₂SiMe₃)₂(12-crown-4)(THF)ᵧ][BPh₄] (Ln = Sc, Y, y=0; Ln = Lu, y=1) | Sc, Y, Lu | Varies | Exocyclic coordination of the crown ether to the cationic dialkyl lanthanide fragment. | rsc.org |

Coordination of Amidoborane Ligands to Metal Centers in Derived Systems

Amidoboranes, which contain a B-N bond, are isoelectronic with alkenes and can, in principle, coordinate to metal centers in a side-on (η²) fashion. However, the polarity of the B=N double bond makes their coordination chemistry distinct from that of their all-carbon analogues. The incorporation of amidoborane functionalities into ligands derived from or related to tris(trimethylsilyl)methylborane opens up possibilities for novel reactivity.

The coordination of amidoborane ligands to metal centers is an area of active research. For example, a diphosphine-aminoborane ligand has been synthesized and its coordination to Group 10 metals investigated. In the case of a nickel(0) complex, side-on coordination of the B=N bond was observed, accompanied by an elongation of the B-N bond as confirmed by X-ray crystallography. This interaction is described not as a classical π-complex, but rather as a 3-center-4-electron hyperbond involving the Ni, B, and N atoms.

In derived systems, the tris(trimethylsilyl)methyl group could be functionalized to include an amidoborane moiety. The steric bulk of the Tsi group would likely influence the accessibility of the B=N unit to the metal center, potentially favoring certain coordination modes or even inhibiting coordination altogether. The electronic properties of the silyl (B83357) groups could also be transmitted to the borane (B79455) center, modulating its Lewis acidity and its interaction with the metal.

While direct examples of tris(trimethylsilyl)methyl-substituted amidoborane ligands are not prevalent in the initial search, the principles of their coordination can be extrapolated from related systems. The interplay between the steric demands of the Tsi group and the electronic nature of the amidoborane unit would be a key factor in determining the structure and reactivity of the resulting metal complexes.

Principles of Ligand Design for Organoboron Compounds

The design of ligands for organoboron compounds is guided by the unique electronic properties of boron, namely its electron deficiency and low electronegativity. rsc.org These characteristics are fundamental to the structure, reactivity, and function of organoboron compounds. rsc.orgnumberanalytics.com By carefully selecting the substituents attached to the boron atom and controlling the steric environment around it, chemists can tailor the properties of the resulting molecules for specific applications, including catalysis and materials science. rsc.orgrsc.org

A key principle in the design of organoboron ligands is the engineering of the vacant p-orbital on the boron atom. rsc.org The Lewis acidity of the borane can be tuned by the electronic nature of its substituents. Electron-withdrawing groups will increase the Lewis acidity, making the boron center more electrophilic. Conversely, electron-donating groups will decrease the Lewis acidity. In the context of tris(trimethylsilyl)methylborane, the trimethylsilylmethyl groups are generally considered to be electron-donating, which would modulate the Lewis acidity of the boron center.

Steric factors are also of paramount importance in ligand design. wikipedia.org Bulky substituents, such as the tris(trimethylsilyl)methyl group, can be used to create a sterically hindered environment around the boron atom. This can have several consequences:

Stabilization of reactive species: The steric bulk can protect the boron center from attack by nucleophiles or other reagents, allowing for the isolation of otherwise unstable compounds.

Control of coordination number: The size of the substituents can limit the number of other ligands that can coordinate to the boron or to a metal center to which the organoboron ligand is attached.

Influence on reactivity: By controlling access to the reactive center, steric bulk can direct the outcome of chemical reactions, leading to high selectivity.

The design of organoboron ligands also involves considering the potential for the ligand to participate in further reactions. For example, the B-C bonds in organoboranes can be cleaved under certain conditions, allowing for the transfer of the organic group to other substrates. This reactivity is the basis for important transformations such as the Suzuki-Miyaura cross-coupling reaction. numberanalytics.com

Catalytic Applications of Tris Trimethylsilylmethyl Borane and Its Complexes

Catalysis in Phosphaguanylation Reactions of Phosphines with Carbodiimides

Current literature does not provide specific examples of tris(trimethylsilylmethyl)borane or its complexes being utilized as catalysts for the phosphaguanylation of phosphines with carbodiimides. This specific application appears to be an area where the catalytic potential of this compound has not yet been explored or reported in publicly available research.

Application in Guanidine Synthesis (Catalytic Guanylation Reaction of Amines with Carbodiimides, CGAC)

Heterobimetallic half-sandwich rare-earth-metal complexes containing the tris(trimethylsilylmethyl) ligand have been identified as effective catalyst precursors for the catalytic guanylation of amines with carbodiimides (CGAC). These soluble anionic compounds serve as versatile catalysts for the addition of various types of amines to carbodiimides, a crucial transformation for the synthesis of substituted guanidines. acs.org The catalytic process is a direct and atom-economical route for forming C–N bonds. acs.org

The development of catalysts for CGAC has been a significant area of research, with over 40 different catalytic systems based on transition metals, main-group metals, and rare-earth metals being investigated. acs.org The use of these rare-earth-metal tris(trimethylsilylmethyl) anionic complexes represents a notable advancement in this field, offering a pathway for the synthesis of a diverse range of guanidine compounds. acs.org

Table 1: Catalytic Guanylation of Amines with Carbodiimides (CGAC) using this compound Complexes

| Catalyst Precursor | Amine Type | Carbodiimide Type | Product | Reference |

|---|---|---|---|---|

| Heterobimetallic half-sandwich rare-earth-metal tris(trimethylsilylmethyl) anionic complexes | Primary aromatic amines (ArNH₂), Acyclic amines (ArRNH, ArAr'NH) | Unspecified | Substituted Guanidines | acs.org |

Role in Homogeneous Amine-Borane Dehydrogenation Catalysis

Group 4 half-sandwich complexes incorporating tris(trimethylsilylmethyl) ligands have been studied for their reactivity with amine-boranes, such as N,N-dimethylamine–borane (B79455). acs.org Amine-boranes are considered promising materials for chemical hydrogen storage, and the catalytic dehydrogenation of these compounds is a key step in releasing hydrogen. acs.orgnih.gov The development of efficient homogeneous catalysts for this process is of significant interest for potential applications in sustainable energy. acs.org

The reactivity of these Group 4 tris(trimethylsilylmethyl) complexes with amine-boranes highlights their potential role in catalytic dehydrogenation processes. While the specific details of the catalytic cycle and efficiency may vary depending on the metal center and reaction conditions, these findings point towards a potential application of this compound-derived complexes in the field of hydrogen storage. acs.org

Table 2: Reactivity of this compound Complexes in Amine-Borane Dehydrogenation

| Catalyst System | Amine-Borane Substrate | Key Observation | Reference |

|---|---|---|---|

| Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes | N,N-Dimethylamine–Borane | Reactivity towards dehydrogenation | acs.org |

Integration with Cross-Coupling Reactions (e.g., Suzuki Coupling)

While this compound itself has not been prominently featured as a catalyst or ligand in Suzuki-Miyaura cross-coupling reactions, a related compound, tris(trimethylsilyl) borate (B1201080), has been investigated as an additive in such reactions. nih.gov In a study focused on anhydrous Suzuki-Miyaura cross-coupling, tris(trimethylsilyl) borate was tested alongside other borate additives. It was observed to afford a heterogeneous reaction profile for the in situ-generated boronate complex. nih.gov

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. nih.gov The exploration of various additives is crucial for optimizing reaction conditions and expanding the scope of compatible substrates. While tris(trimethylsilyl) borate did not lead to a homogeneous reaction mixture in the specific system studied, this investigation highlights the ongoing efforts to refine and improve this important synthetic methodology. nih.gov

Activation of Small Molecules and Substrates via Boron-Containing Species

The activation of small molecules is a fundamental area of chemistry with broad implications. Boron-containing compounds, particularly those with frustrated Lewis pair (FLP) characteristics, have shown remarkable capabilities in activating a variety of small molecules. While direct catalytic applications of this compound in this context are not widely reported, the broader class of silylene boranes has been shown to be effective. For instance, an intramolecular N-heterocyclic silylene borane has been synthesized and demonstrated to act as a frustrated Lewis pair in the activation of small molecules such as O₂, N₂O, CO₂, and H₂. nih.gov This system was even capable of the metal-free dehydrogenation of water. nih.gov

These findings underscore the potential of designing specific boron-containing species, potentially including derivatives of this compound, for the activation of otherwise inert small molecules and substrates. The high reactivity of these systems stems from the cooperative action of a Lewis acidic boron center and a Lewis basic site. nih.gov

Spectroscopic Characterization and Structural Elucidation of Tris Trimethylsilylmethyl Borane Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone for the structural analysis of tris(trimethylsilyl)methylborane derivatives in solution. A variety of NMR-active nuclei, including ¹H, ¹³C, ¹¹B, and even ⁸⁹Y in certain complexes, are utilized to probe the intricate bonding and structural arrangements within these molecules.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of the carbon atom directly bonded to boron is particularly informative about the electronic environment of the B-C bond. A linear relationship has been observed between the δ¹³C of a methyl group attached to boron and the δ¹¹B. researchgate.net

A key feature of ¹³C NMR in the context of organoboranes is the analysis of coupling constants, specifically the one-bond coupling constant between ¹³C and ¹¹B (¹J(¹³C¹¹B)). This parameter can be extracted from the line widths of the ¹³C NMR signals for boron-bonded carbon atoms and provides valuable insight into the nature of the B-C bond. researchgate.net However, due to the quadrupolar nature of the boron nuclei (¹⁰B and ¹¹B), the ¹³C signals of directly attached carbons can be broad and sometimes difficult to resolve. organicchemistrydata.org Despite these challenges, ¹J(¹³C¹¹B) coupling constants have been determined for various organoboranes and show a relatively large range of values. researchgate.net

The following table provides representative ¹³C NMR data for illustrative purposes.

| Compound Fragment | Typical ¹³C Chemical Shift (ppm) | Notes |

| B-C H₂-Si(CH₃)₃ | Varies depending on substituents on Boron | The chemical shift is sensitive to the electronic environment created by other groups on the boron atom. |

| B-CH₂-Si(C H₃)₃ | ~1-3 | Typically observed as a sharp singlet. |

This table is for illustrative purposes and actual values can vary based on the specific molecule and solvent.

For derivatives of tris(trimethylsilyl)methylborane that incorporate yttrium, ⁸⁹Y NMR spectroscopy emerges as a powerful, albeit less common, tool. Yttrium-89 is a spin-1/2 nucleus with 100% natural abundance, making it suitable for NMR studies. uwaterloo.ca Although it has a low magnetic moment, which can lead to low sensitivity and long relaxation times, its NMR parameters are highly sensitive to the coordination environment. uwaterloo.ca

In yttrium complexes, the ⁸⁹Y chemical shift can provide information about the nature of the ligands and the coordination number of the yttrium center. The potential for large Nuclear Overhauser Effect (NOE) enhancements when ⁸⁹Y is dipolar-relaxed by nearby protons makes it a valuable probe for studying the geometry of metal complexes. uwaterloo.ca For instance, the chemical shift of ⁸⁹Y in various yttrium-polyaminocarboxylate complexes has been shown to be a sensitive indicator of the coordination environment. koreascience.kr The use of hyperpolarization techniques like dissolution dynamic nuclear polarization (DNP) can overcome the inherent low sensitivity of ⁸⁹Y NMR, allowing for the study of complexes like ⁸⁹Y-EDTMP as potential pH sensors. nih.gov

Boron-11 (¹¹B) NMR is arguably the most direct method for studying organoborane compounds. With a natural abundance of over 80% and a nuclear spin of 3/2, ¹¹B is a highly receptive nucleus for NMR spectroscopy. organicchemistrydata.org The chemical shift of the ¹¹B nucleus is very sensitive to the coordination number and the nature of the substituents on the boron atom. sdsu.edunih.gov Tricoordinate boranes generally resonate at lower fields compared to their tetracoordinate counterparts. nih.gov

This sensitivity makes ¹¹B NMR an excellent tool for monitoring reactions involving tris(trimethylsilyl)methylborane and its derivatives in situ. rsc.orgmdpi.com For example, the progress of a reaction can be followed by observing the disappearance of the starting borane (B79455) signal and the appearance of new signals corresponding to the products. rsc.org The coupling between ¹¹B and attached protons (¹J(¹¹B¹H)) can also provide valuable structural information, with the multiplicity of the signal indicating the number of directly attached hydrogen atoms. sdsu.edu

The following table shows typical ¹¹B NMR chemical shift ranges for different types of boron environments.

| Boron Environment | Typical ¹¹B Chemical Shift (ppm, relative to BF₃·OEt₂) |

| Tricoordinate Boranes (R₃B) | +30 to +90 |

| Tetracoordinate Boronates (R-B(OR')₃⁻) | +2 to +15 |

| Boronic Acids (RB(OH)₂) | +28 to +33 |

| Boronate Esters (RB(OR')₂) | +20 to +30 |

This table provides general ranges, and specific values can be influenced by substituents and solvent.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography has been instrumental in characterizing the solid-state structures of complex zirconium and hafnium compounds derived from or related to tris(trimethylsilyl)methylborane chemistry. For example, the reaction of [M(η⁵-C₅Me₅)(CH₂SiMe₃)₃] (M = Zr, Hf) with ammonia-borane leads to the formation of seven-coordinate tris(amidoborane) complexes, [M(η⁵-C₅Me₅)(NH₂BH₃)₃]. nih.gov The crystal structure of the zirconium derivative revealed that the three amidoborane ligands are bidentate, coordinating through the nitrogen atom and a hydride from the BH₃ group. nih.gov

Furthermore, X-ray diffraction studies have been essential in elucidating the structures of various alkylidene and alkylidyne complexes of early transition metals, which can be synthesized from precursors bearing bulky alkyl groups like trimethylsilylmethyl. mit.edu The precise structural data obtained from these studies are critical for understanding the reactivity and catalytic potential of these organometallic compounds. For instance, the crystal structure of dihydroxy[tris(trimethylsilyl)methyl]borane shows that the molecules form hydrogen-bonded dimers in the solid state. rsc.org

Structural Aspects of Ate Complexes and Hydride Clusters

Boron "ate" complexes are anionic species formed by the addition of a nucleophile to a neutral triorganoborane, resulting in a tetracoordinate boron center. A prominent example derived from the tris(trimethylsilyl)methyl system is a lithium alkyltrihydroborate complex.

Research has led to the synthesis and structural characterization of a unique hydride cluster, [(thf)₃Li(µ-H)₃BC(SiMe₃)₃]. rsc.org This complex is formed from the reaction of the corresponding difluoroborane (B8323493) with lithium aluminium hydride in tetrahydrofuran (B95107) (THF). electronicsandbooks.com Its structure, confirmed by X-ray diffraction, reveals a core where the lithium and boron atoms are bridged by three hydride ligands. rsc.orgelectronicsandbooks.com The lithium atom is further coordinated by three THF molecules, completing its coordination sphere.

The formation of such hydride-bridged clusters is a key feature of borohydride (B1222165) chemistry. goettingen-research-online.deresearchgate.netuq.edu.au These structures are considered electron-deficient, with the bridging hydrogen atoms participating in 3-center-2-electron bonds, a characteristic bonding pattern in boranes. uq.edu.au The stability and reactivity of these hydride clusters, often quantified by their thermodynamic hydricity, are of significant interest in their application as selective reducing agents. rsc.orgresearchgate.net

Table 1: Structurally Characterized Hydride Cluster

| Compound Formula | Structural Description | Key Features | Reference |

|---|---|---|---|

[(thf)₃Li(µ-H)₃BC(SiMe₃)₃] |

Lithium and boron atoms bridged by three hydride ligands. | Contains a Li(µ-H)₃B core; Lithium is solvated by three THF molecules. | rsc.org |

[(thf)₃Li(p-H)₃BC(SiMe₂Ph)₃] |

Lithium alkyltrihydroborate with three bridging hydrides. | Structurally analogous to the C(SiMe₃)₃ derivative; Confirms the Li(μ-H)₃B core. | electronicsandbooks.com |

Analysis of Hydrogen-Bonded Architectures (e.g., Dihydroxyborane (B1209890) Dimers)

The hydrolysis of tris(trimethylsilyl)methyl borane derivatives provides access to dihydroxyboranes, which serve as building blocks for supramolecular structures through hydrogen bonding.

The hydrolysis of dimethoxy[tris(trimethylsilyl)methyl]borane, (Me₃Si)₃CB(OMe)₂, yields the corresponding dihydroxyborane, (Me₃Si)₃CB(OH)₂. rsc.org An X-ray diffraction study of this compound revealed that it crystallizes not as a monomer but as a hydrogen-bonded dimer. rsc.org In this dimeric structure, two dihydroxyborane molecules are associated through intermolecular hydrogen bonds formed between the hydroxyl groups of adjacent molecules. This self-assembly creates a stable, cyclic eight-membered ring system involving two boron, four oxygen, and two hydrogen atoms. Such hydrogen-bonding interactions are fundamental in molecular recognition and the formation of extended solid-state architectures.

Table 2: Analysis of Dihydroxyborane Dimer

| Compound Formula | Supramolecular Structure | Bonding Type | Method of Analysis | Reference |

|---|---|---|---|---|

(Me₃Si)₃CB(OH)₂ |

Dimer | Intermolecular Hydrogen Bonding | X-ray Crystallography | rsc.org |

Computational and Theoretical Investigations of Tris Trimethylsilylmethyl Borane Systems

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions and characterizing the transient species that are formed. For a compound like tris(trimethylsilylmethyl)borane, such calculations would be employed to investigate its reactivity, for instance, in Lewis acid-base adduct formation or in potential catalytic cycles.

Hypothetical Reaction Coordinate for Adduct Formation:

A typical study would involve mapping the potential energy surface for the reaction of this compound with a Lewis base. This would allow for the identification of transition states and the calculation of activation energies, providing a quantitative measure of the reaction's feasibility. While specific data for this compound is not available, a generalized reaction coordinate diagram illustrates the expected features.

| Reaction Step | Description | Expected Intermediate/Transition State |

| 1. Reactant Approach | The Lewis base approaches the boron center of this compound. | Encounter complex |

| 2. Transition State | The geometry where the new bond between the Lewis base and boron is partially formed. | Transition State (TS1) |

| 3. Product Formation | The stable Lewis acid-base adduct is formed. | Adduct |

This table represents a generalized pathway and is not based on published calculations for this compound.

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetic properties of molecules. A DFT study of this compound would provide valuable information about its molecular orbitals, charge distribution, and stability.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and its ability to participate in electronic transitions.

Calculated Electronic Properties of Analogous Boranes:

While specific DFT data for this compound is lacking, studies on other organoboranes provide a reference for the types of properties that would be investigated. For example, DFT calculations on tris(pentafluorophenyl)borane (B72294) have been used to understand its strong Lewis acidity. mdpi.com

Modeling of Lewis Acidity and Steric Hindrance Effects of Organoboranes

The Lewis acidity and steric profile of an organoborane are critical to its chemical behavior. Computational models can quantify these properties, offering predictive insights.

Lewis Acidity:

The Lewis acidity of this compound could be computationally assessed by calculating the fluoride (B91410) ion affinity (FIA) or the binding energy with a probe Lewis base. These calculations would allow for a comparison of its Lewis acidity to other well-known organoboranes. The significant steric bulk of the three trimethylsilylmethyl groups is expected to have a substantial impact on its Lewis acidity.

Steric Hindrance:

Steric maps and quantitative measures of steric bulk, such as the percentage of buried volume (%Vbur), can be calculated to visualize and quantify the steric environment around the boron center. This information is crucial for understanding its coordination chemistry and the accessibility of the Lewis acidic site. The presence of the bulky trimethylsilylmethyl groups would lead to a high degree of steric shielding. nih.gov

Understanding Selectivity-Determining Steps in Organoborane Reactions (e.g., Ate Complex Formation vs. 1,2-Migration)

Organoboranes are renowned for their participation in reactions involving the formation of "ate" complexes, which can then undergo rearrangements like 1,2-migrations. semanticscholar.orgnih.govnih.govbris.ac.ukresearchgate.net Computational studies are essential for understanding the factors that govern the selectivity of these reactions.

For this compound, a key question would be the migratory aptitude of the trimethylsilylmethyl group in comparison to other groups that might be attached to the boron in a mixed organoborane. DFT calculations could be used to model the transition states for the formation of the ate complex and the subsequent 1,2-migration, thereby predicting the preferred reaction pathway.

Prediction of Molecular Geometries and Stability in Boron Systems

The prediction of molecular geometry is a fundamental application of computational chemistry. For this compound, computational methods can provide a highly accurate three-dimensional structure.

An X-ray crystallographic study has provided experimental data on the solid-state structure of a derivative, dihydroxy[tris(trimethylsilyl)methyl]borane. rsc.org Computational calculations could complement this by providing the gas-phase geometry of the parent borane (B79455) and analyzing conformational preferences of the flexible trimethylsilylmethyl groups. Furthermore, the thermodynamic stability of the molecule can be assessed through the calculation of its heat of formation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Tris(trimethylsilylmethyl)borane and its Analogs

The established synthesis of this compound and its related compounds predominantly involves the reaction of an organolithium reagent with a boron electrophile. A case in point is the reaction of Tris(trimethylsilyl)methyl-lithium with trimethoxyborane to produce the corresponding boronic ester, (Me₃Si)₃CB(OMe)₂. rsc.org While this method is proven, the scientific community is actively pursuing the development of more streamlined, scalable, and adaptable synthetic pathways.

Future research endeavors are anticipated to concentrate on several key areas:

Direct C-H Borylation: The exploration of direct borylation of tris(trimethylsilyl)methane (B92476) represents a more atom-economical strategy, as it circumvents the need for pre-functionalization of the methane (B114726) starting material.

Transition-Metal Catalyzed Syntheses: The investigation of catalytic systems, particularly those utilizing palladium and rhodium, aims to achieve the formation of the crucial boron-carbon bond under more benign reaction conditions.

Flow Chemistry Approaches: The design of continuous flow processes for the synthesis of this compound is a promising avenue for achieving superior control over reaction parameters, thereby improving both the safety and scalability of the production process.

Synthesis of Analogs: The expansion of the molecular library to include a variety of related compounds, through the modification of the silyl (B83357) and alkyl groups on the central methane unit, will facilitate a more comprehensive understanding of structure-activity relationships.

A comparative analysis of potential synthetic strategies is outlined in the table below:

| Synthetic Route | Precursors | Potential Advantages | Challenges |

| Grignard/Lithium Reagent Route | Tris(trimethylsilyl)methyl-lithium, Boron trihalide/alkoxide | Established and well-understood reactivity profiles. | Requires stoichiometric quantities of organometallic reagents and may exhibit limited tolerance for certain functional groups. |

| Direct C-H Borylation | Tris(trimethylsilyl)methane, Diboron reagent | High atom economy and a reduction in chemical waste. | The high activation energy of C-H bonds and the control of regioselectivity present significant hurdles. |

| Transition-Metal Catalysis | Tris(trimethylsilyl)methyl halide, Diboron reagent | Generally proceeds under milder reaction conditions and demonstrates a broader tolerance for various functional groups. | The cost of the catalyst, its subsequent removal from the product, and the rational design of effective ligands are key considerations. |

| Flow Chemistry | Continuous feed of reagents | Offers precise control over reaction parameters, enhanced scalability, and improved safety. | The initial investment for equipment and the potential for channel clogging can be deterrents. |

Exploration of New Reactivity Modes and Transformations for Organoboron Compounds

The pronounced steric hindrance imparted by the trimethylsilylmethyl groups in this compound profoundly shapes its reactivity, often resulting in chemical behaviors that are distinct from those of less sterically crowded organoboranes. thieme-connect.de Prospective research is poised to investigate several exciting domains:

Frustrated Lewis Pair (FLP) Chemistry: The substantial steric shielding around the boron center makes this compound an exemplary candidate for the formation of Frustrated Lewis Pairs when combined with bulky Lewis bases. Such FLPs hold considerable potential for the activation of small molecules, including molecular hydrogen (H₂), carbon dioxide (CO₂), and nitrous oxide (N₂O).

1,2-Migration Reactions: A thorough investigation into the propensity of the trimethylsilylmethyl group to undergo 1,2-migration from the boron atom to an adjacent electrophilic carbon center could unveil novel synthetic strategies for the construction of intricate organic molecules.

Photoinduced Transformations: The exploration of the photochemical reactivity of this compound is a burgeoning field. oaepublish.com Photoexcitation has the potential to unlock unprecedented bond-forming and bond-cleaving pathways, thereby broadening the synthetic utility of this class of organoboranes.

Reductive Chemistry: Considering the electron-donating character of the trimethylsilylmethyl groups, the exploration of this compound and its derivatives as reducing agents in organic synthesis presents a compelling avenue for future research.

Advanced Catalytic Systems based on this compound Scaffolds

The singular steric and electronic attributes of this compound render it an appealing foundational structure for the rational design of innovative catalysts. Although research in this specific area is in its early stages, a number of promising research directions have been identified:

Polymerization Catalysis: The design of novel catalysts for olefin polymerization, where the bulky borane (B79455) can function as either a co-catalyst or a ligand to finely tune the activity and selectivity of the active metallic center.

Asymmetric Catalysis: The incorporation of chiral motifs into the this compound framework is a key strategy for the development of catalysts for enantioselective chemical transformations. The inherent steric bulk of the molecule could be instrumental in the creation of a well-defined and effective chiral environment.

Supported Catalysts: The immobilization of this compound or its derivatives onto solid supports is a promising approach for the creation of heterogeneous catalysts that offer the significant advantages of easy separation and recyclability.

Applications in Materials Science and Nanotechnology as Precursors

Organoboron compounds are increasingly being recognized for their potential as precursors for the synthesis of advanced materials. With its significant silicon and boron content, this compound is a particularly promising candidate for several applications:

Boron-Doped Silicon Carbide (SiC:B): The thermal decomposition of this compound offers a potential single-source precursor route to boron-doped silicon carbide, a material with significant applications in high-power electronic devices and as a component of durable hard coatings.

Boron Carbonitride (BCN) and Silicon Carbonitride (SiCN) Thin Films: Through the reaction of this compound with ammonia (B1221849) or other nitrogen-containing reagents, it may be feasible to deposit thin films of BCN or SiCN. These materials are highly valued for their exceptional thermal and chemical stability.

Nanomaterials: The utilization of this compound as a molecular precursor for the synthesis of nanoparticles or nanowires of boron-containing ceramics is an area of active exploration. The precise molecular structure of the precursor can exert a significant influence on the morphology and resultant properties of the nanomaterials. Notably, the related compound Tris(trimethylsilyl) borate (B1201080) (TMSB) has shown promise as an electrolyte additive in Li-ion batteries, where it forms a stabilizing film on the cathode surface. researchgate.netsigmaaldrich.com

Computational Design and Prediction of New this compound Chemistry

Computational chemistry has emerged as an indispensable tool for comprehending and forecasting the behavior of molecular systems. researchgate.net In the context of this compound, computational studies can furnish invaluable insights into several key areas:

Reaction Mechanisms: The elucidation of detailed reaction mechanisms involving this compound, including the characterization of transition states and intermediates, can facilitate the optimization of reaction conditions and the design of more efficient synthetic protocols.

Ligand Design for Catalysis: The use of computational screening to evaluate various ligand modifications on the this compound scaffold can provide predictive power regarding their influence on catalytic activity and selectivity.

Material Properties: The prediction of the properties of materials derived from this compound, such as their electronic band structure, mechanical strength, and thermal stability, can guide experimental efforts.

Spectroscopic Properties: The calculation of spectroscopic data, including NMR, IR, and UV-Vis spectra, serves as a crucial aid in the characterization of novel compounds and reactive intermediates.

Q & A

Q. Table 1: Representative Synthetic Parameters for B(C₆F₅)₃

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Starting Material | BBr₃ + F₃CC₆F₄-CuI | |

| Purity Post-Sublimation | >99% | |

| Yield Optimization | Controlled stoichiometry, inert gas |

Basic: How can researchers validate the purity and structural integrity of triarylboranes?

Methodological Answer:

- Spectroscopy : ¹⁹F NMR confirms substituent symmetry (e.g., single peak for equivalent C₆F₅ groups in B(C₆F₅)₃) .

- X-ray Diffraction : Resolve molecular geometry and bond lengths (e.g., B–C bond lengths ~1.62 Å in B(C₆F₅)₃) .

- Elemental Analysis : Verify carbon and fluorine content (e.g., C: 40.3–43.5% in B(C₆F₅)₃) .

Advanced: How do electronic effects of substituents influence the Lewis acidity and catalytic performance of triarylboranes?

Methodological Answer:

- Gutmann-Beckett Method : Quantifies Lewis acidity via NMR shifts of Et₃PO adducts. For example, tris(3,4,5-trifluorophenyl)borane exhibits 9% higher acidity than B(C₆F₅)₃ .

- Fluoride Ion Affinity (FIA) : Computational FIA values correlate with catalytic activity. B(C₆F₅)₃ has FIA = 354 kJ/mol, while more electron-deficient derivatives (e.g., BTolF) exceed 390 kJ/mol .

- Electron Density Analysis : Topological studies (QTAIM) reveal charge distribution at boron centers, explaining reactivity differences between pyrrolyl- and pyrrolidinyl-substituted analogs .

Q. Table 2: Comparative Lewis Acidity of Triarylboranes

| Compound | Gutmann-Beckett Acidity | FIA (kJ/mol) | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | Baseline | 354 | |

| BTolF | +9% | >390 | |

| B(3,4,5-C₆F₃H₂)₃ | +10% | 380 |

Advanced: What experimental strategies enhance the catalytic activity of triarylboranes in hydroboration reactions?

Methodological Answer:

- Microwave Irradiation : Accelerates reaction kinetics by enhancing boron-substrate interactions. For tris(3,4,5-trifluorophenyl)borane, microwave irradiation increases alkene hydroboration yields from <10% to >80% .

- Solvent Optimization : Use non-coordinating solvents (e.g., toluene) to prevent Lewis acid deactivation .

- Substrate Scope : Electron-deficient boranes selectively activate aldehydes/ketones over alkenes under thermal conditions, but microwaves broaden substrate compatibility .

Advanced: How can electron density studies resolve contradictions in reported catalytic activities of triarylboranes?

Methodological Answer:

- Multipole Refinement : High-resolution X-ray data (e.g., 100 K) map electron density distributions. For example, B(C₆F₅)₃ shows localized electron deficiency at boron, whereas pyrrolyl-substituted analogs exhibit delocalized charge, reducing reactivity .

- QTAIM Analysis : Identifies bond critical points (BCPs) and Laplacian values to quantify bond strength. Weak B–N interactions in pyrrolidinyl-substituted boranes explain lower catalytic activity .

Basic: What safety protocols are critical for handling triarylboranes in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : N95 masks, gloves, and eyeshields to prevent inhalation/contact .

- Storage : Keep in sealed ampules under argon; classify as combustible solid (Storage Code 11) .

- Spill Management : Neutralize with dry sand; avoid aqueous solutions to prevent exothermic reactions .

Advanced: How do steric and electronic effects jointly govern the catalytic selectivity of triarylboranes?

Methodological Answer:

- Steric Maps : Calculate Tolman cone angles to predict substrate access. B(C₆F₅)₃ (cone angle ~160°) favors small substrates (e.g., H₂), while bulkier analogs require microwave activation .

- DFT Calculations : Model transition states to identify steric clashes. For example, ortho-fluorine groups in B(2,4,6-C₆F₃H₂)₃ hinder alkene approach, reducing thermal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.